3-(2-Methylphenoxy)-5-nitroaniline
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Overview
Description
3-(2-Methylphenoxy)-5-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, with an additional 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenoxy)-5-nitroaniline typically involves the following steps:
Nitration: The nitration of 2-methylphenol (o-cresol) to form 2-methyl-4-nitrophenol.
Amination: The conversion of 2-methyl-4-nitrophenol to this compound through a nucleophilic aromatic substitution reaction with aniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-(2-Methylphenoxy)-5-nitroaniline can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 3-(2-Methylphenoxy)-5-aminophenol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution reactions.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenoxy)-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
2-Methyl-4-nitroaniline: Similar structure but lacks the phenoxy group.
3-Nitroaniline: Similar structure but lacks the methyl and phenoxy groups.
2-Methylphenol (o-Cresol): Precursor in the synthesis of 3-(2-Methylphenoxy)-5-nitroaniline.
Uniqueness: this compound is unique due to the presence of both the nitro and phenoxy groups, which impart specific chemical and biological properties
Properties
IUPAC Name |
3-(2-methylphenoxy)-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-4-2-3-5-13(9)18-12-7-10(14)6-11(8-12)15(16)17/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIHNAVMAXBIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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